molecular formula C21H16N2O2 B11948031 Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 853334-05-1

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B11948031
CAS No.: 853334-05-1
M. Wt: 328.4 g/mol
InChI Key: UMAHPZBYZIBOHU-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, a phenyl group, and a pyridinyl group attached to the indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative and a phenyl-substituted compound, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

853334-05-1

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 2-phenyl-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-25-21(24)20-16(15-8-3-2-4-9-15)14-23-18(11-7-12-19(20)23)17-10-5-6-13-22-17/h2-14H,1H3

InChI Key

UMAHPZBYZIBOHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2C=C1C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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